molecular formula C6H7NO4 B099901 Methyl 3-methoxyisoxazole-5-carboxylate CAS No. 16880-11-8

Methyl 3-methoxyisoxazole-5-carboxylate

Cat. No. B099901
CAS RN: 16880-11-8
M. Wt: 157.12 g/mol
InChI Key: QKNGFFJMESBABV-UHFFFAOYSA-N
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Description

Methyl 3-methoxyisoxazole-5-carboxylate is a chemical compound that is part of the isoxazole family, which are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The methoxy group and carboxylate ester functionalize the isoxazole ring at the 3rd and 5th positions, respectively. This compound serves as a versatile intermediate in the synthesis of various pharmacophores and biologically active molecules.

Synthesis Analysis

The synthesis of methyl 3-methoxyisoxazole-5-carboxylate derivatives can be achieved through various synthetic routes. One approach involves the relay catalytic cascade reaction of 5-methoxyisoxazoles with pyridinium ylides using a FeCl2/Et3N binary catalytic system, which leads to the formation of pyrrolylpyridinium salts and their subsequent transformation into methyl 4-aminopyrrole-2-carboxylates or methyl 4-piperidinopyrrole-2-carboxylates upon reduction . Another method includes a one-pot high-throughput synthesis of methyl 3,5-diaryl-isoxazoline-5-carboxylates through a sequence of three 2-component reactions, yielding a diverse library of compounds . Additionally, controlled isomerization processes catalyzed by Fe(II) have been reported to produce isoxazole-4-carboxylic acid derivatives from 4-acyl-5-methoxyisoxazoles .

Molecular Structure Analysis

The molecular structure of methyl 3-methoxyisoxazole-5-carboxylate is characterized by the presence of an isoxazole ring, which is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. The methoxy and carboxylate groups attached to this ring influence its reactivity and electronic properties, making it a valuable scaffold for further chemical modifications .

Chemical Reactions Analysis

Methyl 3-methoxyisoxazole-5-carboxylate and its derivatives participate in various chemical reactions. For instance, they can undergo relay catalysis to form pyrrolylpyridinium salts, which can be further reacted with nucleophiles or reduced to form different pyrrole derivatives . The compound can also be involved in domino reactions with imidazolium salts to produce methyl 4-imidazolylpyrrole-2-carboxylates, which can be transformed into betaines or react with sulfur to form imidazolethiones . Additionally, the thermal isomerization of 5-methoxy-3-arylisoxazoles has been studied, revealing insights into the isomerization mechanisms and the influence of substituents on the reaction rates .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 3-methoxyisoxazole-5-carboxylate derivatives are influenced by the substituents on the isoxazole ring. These properties are crucial for the compound's reactivity and its potential applications in medicinal chemistry. For example, the regioselectivity of O- versus N-alkylation has been studied, showing a preference for O-alkylation with certain bromides, and the successful synthesis of 3-O-protected 3-hydroxyisoxazole-5-carbaldehydes . The protecting groups can be removed under various conditions, demonstrating the versatility of these compounds in synthetic applications .

Scientific Research Applications

Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives

Methyl 3-methoxyisoxazole-5-carboxylate is used in the synthesis of isoxazole-4-carboxylic acid derivatives. A method involving Fe(II)-catalyzed isomerization produces these derivatives in good yields. This process also creates methyl oxazole-4-carboxylates, showcasing the versatility of methyl 3-methoxyisoxazole-5-carboxylate in synthesizing diverse compounds (Serebryannikova et al., 2019).

Synthesis of Methyl 4-aminopyrrole-2-carboxylates

The compound is also instrumental in creating methyl 4-aminopyrrole-2-carboxylates. A one-pot, relay catalytic cascade reaction involving 5-methoxyisoxazoles demonstrates its use in complex chemical transformations, leading to significant advancements in organic synthesis (Galenko et al., 2015).

Preparation of Bicyclic Herbicide Precursors

In agricultural chemistry, methyl 3-methoxyisoxazole-5-carboxylate has been used in the preparation of bicyclic herbicide precursors. This application underscores its potential in developing new agrochemicals (Liepa et al., 1992).

Synthesis of Alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates

The compound serves as a scaffold for synthesizing highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives. This showcases its importance in the field of heterocyclic chemistry, particularly in the creation of novel compounds (Ruano et al., 2005).

Radiolabeling and Biodistribution Studies

Methyl 3-methoxyisoxazole-5-carboxylate has been used in radiolabeling and biodistribution studies, highlighting its potential in medical research and drug development. This application provides insights into the pharmacokinetics and distribution of drugs within biological systems (Yu et al., 2003).

Safety And Hazards

“Methyl 3-methoxyisoxazole-5-carboxylate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 3-methoxy-1,2-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-9-5-3-4(11-7-5)6(8)10-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNGFFJMESBABV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601216864
Record name 5-Isoxazolecarboxylic acid, 3-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601216864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methoxyisoxazole-5-carboxylate

CAS RN

16880-11-8
Record name 5-Isoxazolecarboxylic acid, 3-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16880-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Isoxazolecarboxylic acid, 3-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601216864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.86 g of methyl 3-hydroxyisoxazole-5-carboxylate was dissolved in 10 ml of N,N-dimethylformamide, and 4.25 g of methyl iodide and 4.15 g of potassium carbonate were then added under ice-cooling. The mixture was stirred at room temperature overnight. The reaction mixture was added to 0.1 M hydrochloric acid and then extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, filtered and then concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to obtain 2.23 g of methyl 3-methoxyisoxazole-5-carboxylate.
Quantity
2.86 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.25 g
Type
reactant
Reaction Step Two
Quantity
4.15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MAF Abdul Manan, DB Cordes, AMZ Slawin - IUCrData, 2023 - iucrdata.iucr.org
… material, methyl 3-methoxyisoxazole-5-carboxylate, was … :20), affording methyl 3-methoxyisoxazole-5-carboxylate (1.45 g… a solution of methyl 3-methoxyisoxazole-5-carboxylate (1.1 g, …
Number of citations: 10 iucrdata.iucr.org
D Cordes, A Slawin - Iucrdata, 2023 - europepmc.org
… material, methyl 3-methoxyisoxazole-5-carboxylate, was … :20), affording methyl 3-methoxyisoxazole-5-carboxylate (1.45 g… a solution of methyl 3-methoxyisoxazole-5-carboxylate (1.1 g, …
Number of citations: 0 europepmc.org
G SCHLEWER, P KROGSGAARD-LARSEN… - Acta Chem …, 1984 - actachemscand.org
A new synthesis of 3-chloroisoxazoles, based on treatment of 2-methyl-4-isoxazoIin-3-ones with phosphorus oxychloride, is described. The use of mixtures of phosphorus pentachloride …
Number of citations: 12 actachemscand.org

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